molecular formula C19H15N5O2 B14990412 N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

Cat. No.: B14990412
M. Wt: 345.4 g/mol
InChI Key: UCQBTAVBPZYXAM-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound features a triazolopyrimidine core, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound’s ability to bind to specific receptors and enzymes makes it a potent candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE stands out due to its unique triazolopyrimidine core, which imparts diverse biological activities. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for further research and development in various therapeutic areas.

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

InChI

InChI=1S/C19H15N5O2/c25-16(11-13-7-3-1-4-8-13)21-18-22-19-20-15(12-17(26)24(19)23-18)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,20,21,22,23,25)

InChI Key

UCQBTAVBPZYXAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

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